molecular formula C10H14N4O6 B14725793 2-[5-(2-Hydroxyethylamino)-2,4-dinitroanilino]ethanol CAS No. 10490-97-8

2-[5-(2-Hydroxyethylamino)-2,4-dinitroanilino]ethanol

Cat. No.: B14725793
CAS No.: 10490-97-8
M. Wt: 286.24 g/mol
InChI Key: RBTWUNJNCQXWCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(2-Hydroxyethylamino)-2,4-dinitroanilino]ethanol is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes both nitro and amino groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-Hydroxyethylamino)-2,4-dinitroanilino]ethanol typically involves multiple steps, starting with the nitration of aniline derivatives to introduce nitro groupsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-Hydroxyethylamino)-2,4-dinitroanilino]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas or sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can result in a wide range of new compounds with different functional groups .

Scientific Research Applications

2-[5-(2-Hydroxyethylamino)-2,4-dinitroanilino]ethanol has numerous applications in scientific research, including:

    Chemistry: Used as a precursor for synthesizing various organic compounds and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[5-(2-Hydroxyethylamino)-2,4-dinitroanilino]ethanol involves its interaction with specific molecular targets and pathways. The compound’s nitro and amino groups allow it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(2-Hydroxyethylamino)-2,4-dinitroanilino]ethanol is unique due to its combination of nitro and hydroxyethylamino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in fields requiring specific chemical functionalities .

Properties

CAS No.

10490-97-8

Molecular Formula

C10H14N4O6

Molecular Weight

286.24 g/mol

IUPAC Name

2-[5-(2-hydroxyethylamino)-2,4-dinitroanilino]ethanol

InChI

InChI=1S/C10H14N4O6/c15-3-1-11-7-5-8(12-2-4-16)10(14(19)20)6-9(7)13(17)18/h5-6,11-12,15-16H,1-4H2

InChI Key

RBTWUNJNCQXWCH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1NCCO)[N+](=O)[O-])[N+](=O)[O-])NCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.